TAE buffer

Nucleic Acid Electrophoresis DNA Fragment Analysis Agarose Gel

Researchers frequently encounter failed cloning and poor large-fragment resolution when using borate-based buffers. TAE buffer eliminates these failures through acetate counterion chemistry that prevents borate-DNA complex formation, ensuring enzymatic compatibility for downstream workflows. • Resolves DNA fragments >1.5 kb with optimal performance above 15 kb-ideal for RFLP, genomic DNA QC, and pulsed-field electrophoresis • Mandatory for gel extraction: acetate does not inhibit ligation, restriction digests, or cloning steps • Lower heat generation enables high-voltage runs (20-25 V/cm); buffer recirculation recommended for extended separations Supplied Molecular Biology Grade, DNase/RNase/Protease-free, 0.22 µm filtered. Available in 10X and 50X concentrates for immediate global dispatch.

Molecular Formula C38H40O8P2
Molecular Weight 0
CAS No. 135852-26-5
Cat. No. B1178566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAE buffer
CAS135852-26-5
Molecular FormulaC38H40O8P2
Structural Identifiers
SMILESCC(=O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C10H16N2O8.C4H11NO3.C2H4O2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8;1-2(3)4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2;1H3,(H,3,4)
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAE Buffer Technical Specifications


TAE buffer (Tris-Acetate-EDTA, CAS 135852-26-5) is a widely used conductive medium for nucleic acid electrophoresis, composed of Tris base, glacial acetic acid, and EDTA . At a typical 1X working concentration, it contains 40 mM Tris-acetate and 1 mM EDTA, with a pH of approximately 8.3 at 25°C . The Tris component provides buffering capacity within the pH 7.0–9.2 range (pKa ≈ 8.1 at 25°C), while acetate serves as the primary counterion for conductivity, and EDTA chelates divalent cations (e.g., Mg²⁺, Ca²⁺) to inhibit nuclease activity . TAE is routinely used as both a gel preparation buffer and a running buffer for agarose and polyacrylamide gel electrophoresis of DNA and RNA .

TAE Buffer vs. TBE and Sodium Borate


While Tris-based electrophoresis buffers share core components, their counterion chemistry dictates fundamentally different performance characteristics that preclude simple interchange. TAE buffer uses acetate as the primary counterion, whereas TBE (Tris-Borate-EDTA) employs borate, and alternative systems such as SB (Sodium Borate) eliminate Tris entirely. These compositional differences produce measurable, non-overlapping performance profiles in conductivity, DNA migration velocity, optimal fragment resolution ranges, and downstream enzymatic compatibility [1]. For example, borate ions in TBE form stable, highly charged complexes with DNA and agarose gel fibers, altering electrophoretic mobility and reducing nucleic acid recovery efficiency [2]. Conversely, the lower buffering capacity of TAE relative to TBE necessitates different operational protocols for extended runs [3]. Selecting the incorrect buffer for a given application can lead to suboptimal resolution, extended run times, excessive heat generation, or failure of downstream cloning workflows.

TAE Buffer Comparative Performance


Higher Conductivity and Faster DNA Migration

TAE buffer demonstrates higher electrical conductivity compared to TBE buffer, directly impacting DNA migration velocity. This higher conductivity results in approximately 10% faster migration of double-stranded linear DNA fragments in TAE relative to TBE [1]. One vendor source reports that DNA migrates in TAE gels about twice as fast as in TBE-buffered gels [2]. The apparent free solution mobility of DNA in TAE buffer has been measured at 3.0 ± 0.1 × 10⁻⁴ cm² V⁻¹ s⁻¹ in agarose gels at 20°C, compared to 3.2 ± 0.1 × 10⁻⁴ cm² V⁻¹ s⁻¹ in TBE buffer [3].

Nucleic Acid Electrophoresis DNA Fragment Analysis Agarose Gel

Superior Resolution for Large DNA Fragments

TAE buffer is specifically advantageous for resolving large DNA fragments. Studies show that for fragments larger than approximately 2 kb on 0.8% agarose gels, DNA migrates faster and with better resolution in TAE compared to TBE [1]. Industry sources further delineate that TAE provides better resolution for fragments greater than 4 kb, whereas TBE is optimized for smaller fragments in the 0.1–3 kb range [2]. For fragments >15,000 bp, 1X TAE buffer is recommended to enhance separation [3].

Large DNA Fragment Separation Agarose Gel Electrophoresis Genomic DNA Analysis

Superior Recovery and Enzymatic Compatibility

A critical differentiator for preparative applications is nucleic acid recovery efficiency. TBE gels afford poor recovery of nucleic acids compared with TAE gels . This is mechanistically linked to borate ions in TBE forming stable complexes with DNA that interfere with downstream enzymatic reactions [1]. Specifically, borate interacts with sugar groups on DNA, inhibiting ligation efficiency and other enzymatic manipulations following gel extraction [2]. In contrast, Tris ions in TAE associate with DNA to approximately the same extent as sodium ions and do not form such interfering complexes [3].

DNA Gel Extraction Molecular Cloning Restriction Digestion Ligation

Reduced Heat Generation During Electrophoresis

Paradoxically, although TAE has higher conductivity than TBE , TAE gels heat up to a lesser extent than TBE gels during electrophoresis runs [1]. This apparent contradiction arises from the complex interplay of ionic mobility, buffering capacity, and current-voltage relationships. The reduced heat generation in TAE supports its use with higher voltages (20–25 V/cm), longer gels, and larger DNA fragments [1][2]. In contrast, TBE and TAE both create a "runaway" positive feedback loop of current and temperature that limits high-voltage applications [3].

High-Voltage Electrophoresis Heat Generation Gel Integrity

TAE Buffer Applications


Large DNA Fragment Separation and Analysis

TAE buffer is the preferred choice for resolving DNA fragments larger than 1.5–4 kb, with particular advantages above 15 kb. This is supported by multiple studies showing superior resolution and faster migration of large fragments in TAE compared to TBE [1][2]. Applications include restriction fragment length polymorphism (RFLP) analysis, genomic DNA quality assessment, fosmid/cosmid library screening, and pulsed-field gel electrophoresis of high-molecular-weight DNA.

Preparative Electrophoresis for Cloning

When DNA fragments must be excised from gels for ligation, restriction digestion, or other enzymatic steps, TAE buffer is mandatory. Borate in TBE forms complexes that inhibit ligation and reduce recovery yield, whereas acetate in TAE does not interfere with downstream reactions [3]. This makes TAE essential for molecular cloning workflows, site-directed mutagenesis, and any procedure requiring high-fidelity gel extraction.

Native RNA Gel Electrophoresis

TAE buffer is widely used for native RNA analysis, including Northern blotting and assessment of RNA integrity prior to downstream applications . The absence of borate, which can interact with the 2'-OH groups of RNA, makes TAE more suitable than TBE for RNA work when denaturing conditions are not required. For denaturing RNA gels, TAE can substitute for MOPS buffer when RNA is pre-denatured in hot formamide .

High-Voltage Extended Electrophoresis

TAE buffer generates less heat than TBE during electrophoresis runs [4], making it suitable for longer gels and higher voltage applications (20–25 V/cm) when run times must be accelerated [5]. However, due to its lower buffering capacity, buffer recirculation or periodic mixing between anodal and cathodal chambers is required for extended runs to prevent pH exhaustion .

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